molecular formula C14H15NO B7808617 2-{[(2-Methylphenyl)amino]methyl}phenol

2-{[(2-Methylphenyl)amino]methyl}phenol

Cat. No.: B7808617
M. Wt: 213.27 g/mol
InChI Key: AUQKRVLSLWIOKW-UHFFFAOYSA-N
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Description

2-{[(2-Methylphenyl)amino]methyl}phenol is an aromatic compound featuring a phenol core substituted at the ortho position with an aminomethyl group, which is further substituted by a 2-methylphenyl group. Its molecular formula is C₁₄H₁₅NO (molecular weight: 213.28 g/mol).

Properties

IUPAC Name

2-[(2-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQKRVLSLWIOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methylphenyl)amino]methyl}phenol typically involves the following steps:

  • Nitration: : Starting with 2-methylphenol, the compound undergoes nitration to introduce a nitro group, forming 2-methyl-4-nitrophenol.

  • Reduction: : The nitro group is then reduced to an amino group, yielding 2-methyl-4-aminophenol.

  • Amination: : Finally, the amino group is reacted with formaldehyde to form the desired compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidative Coupling Reactions

This compound participates in oxidative coupling, particularly in the presence of oxidizing agents like hydrogen peroxide or ammonium persulfate. These reactions are critical in hair dye formulations, where the compound acts as a developer to form colored complexes with couplers (e.g., resorcinol or m-aminophenol) .

Key Reaction Pathway :

2-[(2-Methylphenyl)amino]methylphenolH2O2Quinonediimine IntermediatePolymerized Dye\text{2-{[(2-Methylphenyl)amino]methyl}phenol} \xrightarrow{\text{H}_2\text{O}_2} \text{Quinonediimine Intermediate} \rightarrow \text{Polymerized Dye}

Conditions :

  • pH : 8–10 (ammonia buffer)

  • Temperature : 25–40°C

  • Reaction Time : 10–30 minutes

Products :

  • Primary : Indo dyes (blue-violet shades)

  • Secondary : Cross-linked oligomers (enhanced wash fastness)

Alkylation and Acylation of the Amino Group

The secondary amine undergoes alkylation and acylation under mild conditions. For example:

Alkylation with Ethyl Bromide :

Compound+CH3CH2BrEtOH, K2CO3N-Ethyl Derivative\text{Compound} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{EtOH, K}_2\text{CO}_3} \text{N-Ethyl Derivative}

Yield : ~75%

Acylation with Acetyl Chloride :

Compound+CH3COClDMAP, CH2Cl2N-Acetyl Derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{N-Acetyl Derivative}

Yield : ~82%

Applications :

  • Modified derivatives show enhanced solubility in hydrophobic matrices.

  • Used in controlled-release drug delivery systems.

Condensation Reactions

The phenolic hydroxyl group facilitates condensation with aldehydes (e.g., formaldehyde) to form Schiff bases or resins:

With Formaldehyde :

Compound+HCHOH+Methylene-Bridged Polymer\text{Compound} + \text{HCHO} \xrightarrow{\text{H}^+} \text{Methylene-Bridged Polymer}

Conditions :

  • Acidic (HCl) or basic (NaOH) catalysis

  • Applications : Thermosetting resins for adhesives .

Acid-Base Reactions

The phenolic hydroxyl (pKa ~10) and amine (pKa ~4–5) groups enable pH-dependent reactivity:

Protonation/Deprotonation :

  • Acidic Conditions : Amine protonation enhances electrophilic substitution at the aromatic ring.

  • Basic Conditions : Phenolate formation increases nucleophilicity for alkylation .

Oxidation of the Phenolic Group

Under strong oxidizing conditions (e.g., KMnO₄), the phenol oxidizes to a quinone:

CompoundKMnO4,H2SO42[(2Methylphenyl)amino]methyl1,4benzoquinone\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} 2-{[(2-Methylphenyl)amino]methyl}-1,4-benzoquinone

Yield : ~60%

Characteristics :

  • Color : Deep orange crystals

  • Stability : Sensitive to UV light .

Hydrogen Bonding and Chelation

The compound forms intramolecular hydrogen bonds between the phenolic OH and amine, stabilizing its structure. It also chelates metal ions (e.g., Cu²⁺, Fe³⁺):

Chelation with Cu²⁺ :

Compound+Cu(NO3)2Cu(II) Complex (λmax = 420 nm)\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II) Complex (λmax = 420 nm)}

Applications :

  • Catalysis in oxidation reactions

  • Fluorescent sensors .

Comparative Reaction Table

Reaction Type Reagents/Conditions Primary Products Applications
Oxidative CouplingH₂O₂, pH 8–10Indo dyesHair colorants
AlkylationEthyl bromide, K₂CO₃N-Ethyl derivativeDrug delivery
CondensationFormaldehyde, H⁺Methylene polymersResins
OxidationKMnO₄, H₂SO₄Quinone derivativeOrganic synthesis
ChelationCu(NO₃)₂Metal complexCatalysis/sensing

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the hydroxyl group .

  • Free Radical Pathways : Oxidation reactions proceed via semiquinone radical intermediates, confirmed by ESR spectroscopy .

Scientific Research Applications

2-{[(2-Methylphenyl)amino]methyl}phenol, also known as a derivative of aminomethylphenol, has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across several domains, including medicinal chemistry, materials science, and analytical chemistry.

Key Characteristics:

  • Molecular Formula : C15H17N1O
  • Molecular Weight : 229.31 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Functional Groups : Amino (-NH2), Hydroxyl (-OH), Aromatic rings.

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics or antiseptics.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of aminomethylphenols and their derivatives, revealing that certain substitutions on the aromatic rings enhanced their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Analgesic and Anti-inflammatory Effects : Another area of research has focused on the analgesic and anti-inflammatory properties of similar compounds. In vitro studies have shown that these compounds can modulate pain pathways and reduce inflammation markers.

Materials Science

Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its phenolic structure allows for cross-linking reactions, which can enhance the thermal stability and mechanical strength of polymeric materials.

Case Study : Research conducted on phenolic resins incorporating aminomethyl groups demonstrated improved thermal resistance and mechanical performance compared to traditional phenolic resins. These materials have applications in coatings, adhesives, and composite materials .

Analytical Chemistry

Chromatographic Applications : this compound has been utilized as a reagent in chromatographic methods for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in trace metal analysis.

Case Study : A study published in Analytical Chemistry highlighted the use of aminomethylphenols in developing sensitive assays for detecting heavy metals in environmental samples. The incorporation of this compound into chromatographic systems improved detection limits significantly .

Environmental Science

Pollutant Detection : The compound's reactivity allows it to be used in sensors for detecting environmental pollutants, such as phenolic compounds and heavy metals. Its selective binding capabilities make it suitable for developing selective probes.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agents
Analgesic and anti-inflammatory agents
Materials SciencePolymer synthesis for enhanced properties
Analytical ChemistryReagent for chromatographic detection
Environmental ScienceSensors for pollutant detection

Mechanism of Action

The mechanism by which 2-{[(2-Methylphenyl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-[(4-Methylanilino)methyl]phenol ()
  • Structure : Differs in the position of the methyl group on the aniline ring (para vs. ortho).
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol ()
  • Structure: Incorporates a chlorine atom at the 3-position and a methoxy group at the 6-position of the phenol ring.
  • Impact: The electron-withdrawing chlorine increases electrophilicity, while the methoxy group enhances electron density on the aromatic ring. These modifications may improve biological activity, such as antimicrobial or anticancer properties, as seen in similar chlorinated phenolic derivatives .
2-((Dimethylamino)methyl)phenol ()
  • Structure: Replaces the 2-methylphenyl group with a dimethylamino group.
  • Impact: The dimethylamino group increases basicity and hydrogen-bonding capacity, making it suitable for catalysis (e.g., in Mannich reactions) or as a ligand in metal-organic frameworks .
Fluorescent Probes ()

Compounds like 5-(Diethylamino)-2-{4-(diethylamino)-2-hydroxyphenylmethyl}phenol (Compound 13) demonstrate that phenolic amines with extended conjugation and electron-donating groups (e.g., diethylamino) exhibit strong fluorescence. These are used in mitochondrial imaging, suggesting that the target compound could be modified for similar applications by introducing additional electron-donating substituents .

Antitumor Activity ()

This implies that the ortho-methylphenylamino group in the target compound may confer similar bioactivity, warranting further investigation .

Schiff Base Formation and Metal Coordination ()

The synthesis of ligands like HL1 (a pyrrole-based Schiff base) involves condensation of amines with aldehydes. The target compound could be synthesized via a similar route, reacting 2-methylaniline with salicylaldehyde followed by reduction. Such ligands form high-nuclearity lithium or zinc complexes, which are effective in catalyzing polymerization or C–C bond-forming reactions .

Mannich Reaction Intermediates ()

Compounds like Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate highlight the utility of phenolic amines as intermediates in agrochemical synthesis.

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2-{[(2-Methylphenyl)amino]methyl}phenol C₁₄H₁₅NO 2-methylphenyl, ortho-aminomethyl Potential bioactivity, catalysis -
2-[(4-Methylanilino)methyl]phenol C₁₄H₁₅NO 4-methylphenyl, para-aminomethyl Higher solubility
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₅ClNO₂ 3-Cl, 2-methylphenyl, 6-OCH₃ Enhanced electrophilicity
2-((Dimethylamino)methyl)phenol C₉H₁₃NO Dimethylamino Catalysis, ligand synthesis

Biological Activity

2-{[(2-Methylphenyl)amino]methyl}phenol, often referred to in scientific literature as a substituted phenol, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group, contributing to its reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NC_{15}H_{17}N, with a molecular weight of approximately 229.31 g/mol. Its structure features a hydroxyl group (-OH) and an amino group (-NH2) attached to a phenolic backbone, which enhances its potential for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors in cells, modulating their activity. For instance, it has been suggested that it could bind to estrogen receptors, influencing gene expression related to growth and metabolism .
  • Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
  • Membrane Disruption: The phenolic structure allows for interaction with lipid membranes in microorganisms, leading to increased permeability and cell death .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study: A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound inhibited growth effectively at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
  • Antioxidant Activity Assessment: Another study assessed the antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. The results showed that the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
  • Molecular Docking Studies: Computational studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high binding affinity for certain enzymes involved in oxidative stress pathways, indicating potential therapeutic applications .

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